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molecular formula C10H9N3O2 B3014619 1-(3-Methyl-4-nitrophenyl)-1H-imidazole CAS No. 102791-92-4

1-(3-Methyl-4-nitrophenyl)-1H-imidazole

Cat. No. B3014619
M. Wt: 203.201
InChI Key: HYTUDPOPONCSCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04837334

Procedure details

A mixture of 4-fluoro-3-methylnitrobenzene (15.5 g), imidazole (6.8 g), and sodium carbonate (11.1 g) was heated at 100° for 24 hours in dimethylformamide (DMF). The mixture was then concentrated in vacuo, the residue was acidified to pH1 with 4M hydrochloric acid, and the resulting solution was extracted with chloroform (2×25 cm3). The aqueous phase was basified to pH10 with 2.5 M sodium hydroxide solution and the mixture was extracted with chloroform (3×100 cm3). The dried (MgSO4) organic extracts were evaporated to give a solid which was recrystallised from ethyl acetate to afford 1-(3-methyl-4-nitrophenyl)imidazole, m.p. 112°-115°, (10.0 g).
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-:10])=[O:9])=[CH:4][C:3]=1C.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.[C:17](=O)([O-])[O-].[Na+].[Na+]>CN(C)C=O>[CH3:17][C:6]1[CH:7]=[C:2]([N:12]2[CH:16]=[CH:15][N:14]=[CH:13]2)[CH:3]=[CH:4][C:5]=1[N+:8]([O-:10])=[O:9] |f:2.3.4|

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)[N+](=O)[O-])C
Name
Quantity
6.8 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
11.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with chloroform (2×25 cm3)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with chloroform (3×100 cm3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The dried (MgSO4) organic extracts
CUSTOM
Type
CUSTOM
Details
were evaporated
CUSTOM
Type
CUSTOM
Details
to give a solid which
CUSTOM
Type
CUSTOM
Details
was recrystallised from ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C=CC1[N+](=O)[O-])N1C=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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